Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

Catalog No.
S1544306
CAS No.
186497-45-0
M.F
C16H19ClN4O5S
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-...

CAS Number

186497-45-0

Product Name

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

IUPAC Name

2-methylpropyl N-(2-chloropyridin-3-yl)sulfonyl-N-(3-methoxy-5-methylpyrazin-2-yl)carbamate

Molecular Formula

C16H19ClN4O5S

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C16H19ClN4O5S/c1-10(2)9-26-16(22)21(14-15(25-4)20-11(3)8-19-14)27(23,24)12-6-5-7-18-13(12)17/h5-8,10H,9H2,1-4H3

InChI Key

CDVMCGIOTMQKOU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate is a chemical compound with the molecular formula C16H19ClN4O5SC_{16}H_{19}ClN_{4}O_{5}S and a molecular weight of approximately 414.9 g/mol . This compound features a sulfonyl group attached to a pyridine ring, which is further substituted with a carbamate functional group. The presence of both chloropyridine and methoxy-pyrazine moieties suggests potential biological activity, particularly in medicinal chemistry.

Typical for carbamates, including hydrolysis under acidic or basic conditions, which can lead to the formation of the corresponding amine and carbon dioxide. Additionally, it can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring, making it a versatile intermediate for further chemical modifications.

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate has been noted for its potential as an endothelin receptor antagonist. Endothelins are potent vasoconstrictors involved in various physiological processes, including cell proliferation and inflammation. Compounds with similar structures have been studied for their effectiveness in treating conditions such as hypertension and cancer .

The synthesis of Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate typically involves multi-step synthetic pathways. One common method includes:

  • Formation of the Sulfonamide: The starting material is reacted with a sulfonyl chloride to introduce the sulfonamide functionality.
  • Carbamate Formation: The sulfonamide is then treated with isobutyl carbamate or isobutylene carbonate to form the desired carbamate.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity .

This compound has potential applications in pharmaceutical research, particularly as a lead compound for developing drugs targeting endothelin receptors. Its unique structure may offer advantages in specificity and potency compared to existing drugs. Furthermore, due to its ability to modulate vascular function, it may also be explored for use in treating cardiovascular diseases.

Interaction studies involving Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate have focused on its binding affinity to endothelin receptors, assessing its effectiveness as an antagonist. These studies often employ techniques such as radiolabeled ligand binding assays and functional assays in cell lines expressing endothelin receptors . Data from these studies indicate that this compound may exhibit significant antagonistic activity against endothelin receptor subtypes.

Several compounds share structural similarities with Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(3-methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulphonamideContains similar sulfonamide and pyrazine structuresEndothelin receptor antagonist
Isobutoxycarbonyl derivativesSimilar carbamate functionalityVascular modulation
4-(1,3,4-Oxadiazol-2-yl)phenyl derivativesAdditional heterocyclic structurePotential anti-cancer activity

Uniqueness: Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate stands out due to its specific combination of a chlorinated pyridine and methoxy-substituted pyrazine, which may enhance its pharmacological profile compared to other compounds lacking these features.

XLogP3

2.9

Dates

Last modified: 07-17-2023

Explore Compound Types